Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-
Overview
Description
Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- is a heterocyclic organic compound that features an oxazole ring substituted with a chloromethyl group, a 3,5-dimethoxyphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethoxybenzaldehyde with an appropriate amine and a chloromethylating agent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The aromatic ring can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiocyanate derivatives, while oxidation can produce oxazole derivatives with additional functional groups.
Scientific Research Applications
Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including natural products and polymers.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Oxazole, 4-(bromomethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-
- Oxazole, 4-(iodomethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-
- Oxazole, 4-(hydroxymethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-
Uniqueness
Oxazole, 4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl- is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs
Properties
IUPAC Name |
4-(chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-8-12(7-14)15-13(18-8)9-4-10(16-2)6-11(5-9)17-3/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCLGAITIYVXNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC(=C2)OC)OC)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621003 | |
Record name | 4-(Chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475481-90-4 | |
Record name | 4-(Chloromethyl)-2-(3,5-dimethoxyphenyl)-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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